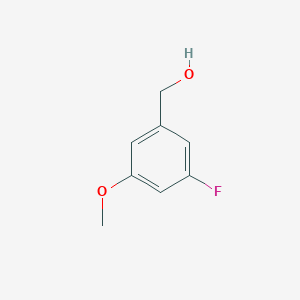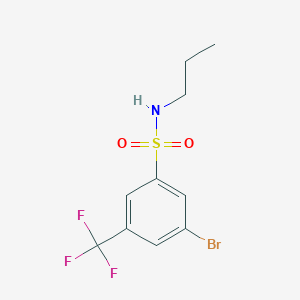
3-溴-N-丙基-5-(三氟甲基)苯磺酰胺
描述
“3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide” is a chemical compound that belongs to the class of sulfonamides. It has a molecular formula of C10H11BrF3NO2S and an average mass of 346.164 Da .
Molecular Structure Analysis
The molecular structure of “3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide” can be confirmed by various spectroscopic methods such as FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound can be analyzed by X-ray diffraction .科学研究应用
Benzene-1,3,5-tricarboxamide: A Versatile Ordering Moiety for Supramolecular Chemistry
苯-1,3,5-三羧酰胺(BTAs)由于其简单的结构、易得性以及对其超分子自组装行为的详细理解而在各种科学领域中被认为是重要的。这些特性有助于充分利用BTAs在从纳米技术到聚合物加工和生物医学领域的应用中。BTAs自组装成纳米级棒状结构,通过三重氢键稳定,突显了它们在创造具有高特异性和功能性潜力的结构材料中的重要性,类似于在定向应用中可能探索的“3-溴-N-丙基-5-(三氟甲基)苯磺酰胺”(Cantekin, de Greef, & Palmans, 2012)。
Ebrotidine的胃保护性能
尽管不直接相关,但对ebrotidine的研究,一种具有苯磺酰胺结构的化合物,展示了苯磺酰胺在生物医学应用中的多样潜力。Ebrotidine展示了H2受体拮抗剂性能和细胞保护作用的独特组合,增强了粘膜反应,并为如何调整苯磺酰胺衍生物以实现特定治疗效果提供了一个模型,这可能激发对相关苯磺酰胺的研究(Slomiany, Piotrowski, & Slomiany, 1997)。
苯甲酮-3的环境浓度和毒理学
关于苯甲酮-3的回顾,这是一种用于防晒霜的化合物,反映了在消费品中使用化学化合物时必须考虑的环境和毒理学因素。这个例子强调了理解化学化合物的环境命运、潜在生物富集以及内分泌干扰能力的重要性,包括与“3-溴-N-丙基-5-(三氟甲基)苯磺酰胺”相关的化合物,特别是在考虑它们在可能对生态产生影响的领域中的应用时(Kim & Choi, 2014)。
海洋边界层中的无机溴
对海洋边界层中无机溴循环的研究提供了有关溴化化合物的环境行为的见解,包括它们的来源、转化以及对大气化学的影响。这些知识对于考虑像“3-溴-N-丙基-5-(三氟甲基)苯磺酰胺”这样的溴化化合物的环境影响是相关的,特别是在理解它们对臭氧层破坏的潜在贡献以及与其他大气成分的相互作用时(Sander et al., 2003)。
安全和危害
作用机制
Target of Action
Sulfonamides, a group to which this compound belongs, are known to have a wide range of biological applications in medicine and as pesticides . They have unique antitumor, antidiabetic, antiviral, anti-cancer, and other physiological activities widely used in the field of medicine .
Mode of Action
It’s worth noting that sulfonamides generally work by inhibiting the growth of bacteria by preventing the synthesis of folic acid, which is essential for their growth .
Result of Action
As a member of the sulfonamide group, it may have potential antitumor, antidiabetic, antiviral, and anti-cancer effects .
生化分析
Biochemical Properties
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to changes in biochemical pathways. For instance, it has been observed to interact with sulfonamide-sensitive enzymes, leading to the inhibition of folic acid synthesis in bacteria . This interaction is crucial for its antibacterial properties.
Cellular Effects
The effects of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to disrupt the normal function of bacterial cells by inhibiting the synthesis of folic acid, which is essential for DNA replication and cell division . This disruption leads to the death of bacterial cells, making it an effective antibacterial agent.
Molecular Mechanism
At the molecular level, 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide exerts its effects through binding interactions with biomolecules. It binds to the active site of sulfonamide-sensitive enzymes, inhibiting their activity. This inhibition prevents the synthesis of folic acid, a vital component for bacterial growth and replication . Additionally, the compound may induce changes in gene expression, further contributing to its antibacterial effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over time due to gradual degradation . Long-term exposure to the compound can lead to sustained inhibition of bacterial growth, highlighting its potential for use in antibacterial treatments.
Dosage Effects in Animal Models
The effects of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide vary with different dosages in animal models. At low doses, the compound effectively inhibits bacterial growth without causing significant adverse effects. At high doses, it may exhibit toxic effects, including damage to liver and kidney tissues . These findings underscore the importance of determining the optimal dosage for therapeutic use to maximize efficacy while minimizing toxicity.
Metabolic Pathways
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide is involved in metabolic pathways related to folic acid synthesis. It interacts with enzymes responsible for the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid, thereby inhibiting the production of folic acid . This inhibition disrupts the metabolic flux, leading to a decrease in folic acid levels and subsequent bacterial cell death.
Transport and Distribution
Within cells and tissues, 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation within specific tissues can influence its activity and effectiveness as an antibacterial agent.
Subcellular Localization
The subcellular localization of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within bacterial cells, particularly in the vicinity of sulfonamide-sensitive enzymes, enhances its inhibitory effects on folic acid synthesis.
属性
IUPAC Name |
3-bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF3NO2S/c1-2-3-15-18(16,17)9-5-7(10(12,13)14)4-8(11)6-9/h4-6,15H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASKGVJGSUZJIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650519 | |
| Record name | 3-Bromo-N-propyl-5-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951884-67-6 | |
| Record name | 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-N-propyl-5-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



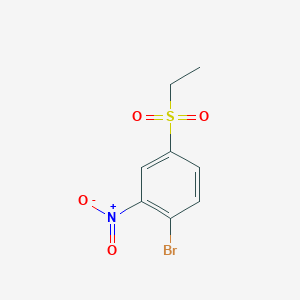

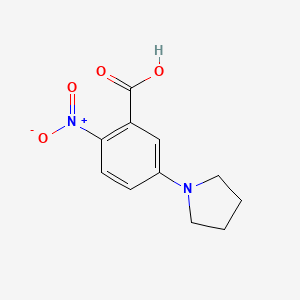
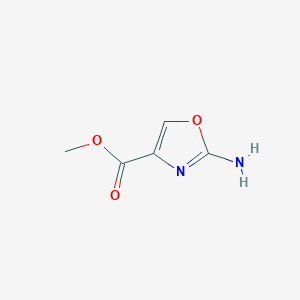



![Pyrido[2,3-b]pyrazine-2-carboxylic Acid](/img/structure/B1346415.png)
![Imidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B1346416.png)
![4'-(Bromomethyl)-3'-chloro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1346418.png)


